Cis vs. Trans Isomer: Reduced DNA Adduct Stability Differential Compared to DACH—A Conformational Advantage for Drug Design
Force-field strain-energy minimization calculations on platinum(II)-DNA adducts reveal that trans-AMCHA complex adducts are only 6–14 kJ/mol more stable than cis-AMCHA adducts, whereas trans-DACH complex adducts are approximately 37 kJ/mol more stable than cis-DACH adducts [1]. The substantially smaller cis/trans energy gap for AMCHA complexes indicates that the cis configuration does not impose a steep energetic penalty relative to the trans configuration, in contrast to the DACH system where the cis isomer is strongly disfavored.
| Evidence Dimension | Strain energy difference between cis and trans platinum-DNA adducts |
|---|---|
| Target Compound Data | cis-AMCHA-Pt adduct: 6–14 kJ/mol less stable than trans-AMCHA-Pt adduct |
| Comparator Or Baseline | cis-DACH-Pt adduct: approximately 37 kJ/mol less stable than trans-DACH-Pt adduct |
| Quantified Difference | cis-AMCHA adduct penalty is 23–31 kJ/mol smaller than the cis-DACH adduct penalty (i.e., cis-AMCHA is relatively more competitive vs. its trans counterpart) |
| Conditions | MM2-based force-field calculations of Pt(II) complex adducts with the B-DNA sequence d(pCpGpAp)·d(pGpCpTp); Yoshii et al., J Coord Chem, 1996 |
Why This Matters
The smaller cis/trans energy gap means cis-AMCHA-derived complexes do not suffer the large thermodynamic penalty seen with cis-DACH, making the cis-AMCHA scaffold a more viable carrier ligand when cis geometry is desired for DNA interaction or when both cis and trans isomers need to be evaluated in structure-activity relationship (SAR) studies.
- [1] Yoshii T, Tomita K, Noji M, Kidani Y. Force-Field Calculations of Antitumor Platinum(II) Complex-Systems. J Coord Chem. 1996;37(1-4):305-314. doi: 10.1080/00958979608023572. View Source
